molecular formula C24H18O2 B13959138 DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- CAS No. 63040-49-3

DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-

Cat. No.: B13959138
CAS No.: 63040-49-3
M. Wt: 338.4 g/mol
InChI Key: CTLSVZBGALBGBV-UHFFFAOYSA-N
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Description

DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- typically involves the methoxylation of dibenz(a,h)anthracene. The process begins with the preparation of dibenz(a,h)anthracene, which can be synthesized from methyldinaphthylketone . The methoxylation reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Properties

CAS No.

63040-49-3

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-dimethoxynaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C24H18O2/c1-25-23-19-10-6-5-9-18(19)21-13-16-12-11-15-7-3-4-8-17(15)20(16)14-22(21)24(23)26-2/h3-14H,1-2H3

InChI Key

CTLSVZBGALBGBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51)OC

Origin of Product

United States

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